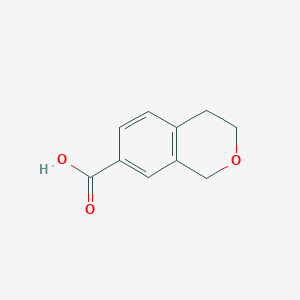

Isochroman-7-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-1H-isochromene-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)8-2-1-7-3-4-13-6-9(7)5-8/h1-2,5H,3-4,6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXSBRDZOFRXPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157122-41-3 | |

| Record name | 3,4-dihydro-1H-2-benzopyran-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Isochroman 7 Carboxylic Acid and Its Structural Analogs

Strategies for Total Synthesis of Isochroman-7-carboxylic Acid Derivatives

The total synthesis of isochroman (B46142) derivatives, including those with a carboxylic acid functionality, has been approached through various strategic disconnections. Traditional methods often involve the intramolecular cyclization of precursors like 2-alkenyl benzoic acids or the oxidation of pre-formed isochromans. rsc.org More contemporary strategies focus on efficiency and the rapid construction of molecular complexity.

A notable approach involves the synthesis of isochroman mono-carboxylic acid derivatives, which have been investigated as potential anti-diabetic agents. nih.govsciencedaily.com These syntheses highlight the therapeutic potential that drives the development of new routes to this class of compounds.

Structurally related isochromanones and isocoumarins serve as valuable precursors or analogs. The synthesis of isochromanone derivatives has been achieved through an efficient asymmetric cascade reaction involving the trapping of carboxylic oxonium ylides. nih.gov This method allows for the construction of benzo-fused δ-lactones, which can be further elaborated. Similarly, isocoumarins can be synthesized via a Rh(III)-catalyzed C–H activation/annulation cascade of enaminones with iodonium (B1229267) ylides, providing rapid access to the core structure with yields up to 93%. rsc.org Another strategy for creating analogs, specifically isochroman-1,4-dione (B1610725) derivatives, utilizes a dual photoredox and copper catalysis system. acs.org

Stereoselective Synthesis of Chiral this compound Scaffolds

The biological activity of isochroman derivatives is often dependent on their stereochemistry, making enantioselective synthesis a critical area of research. Several advanced methods have been developed to control the stereochemical outcome of reactions forming the isochroman core.

A prominent strategy involves the C–H insertion of donor/donor carbenes catalyzed by dirhodium complexes, such as Rh₂(R-PTAD)₄. This method has been successfully applied to synthesize a range of isochroman substrates in good yields and with excellent diastereo- and enantioselectivity, often forming products as a single diastereomer. nih.govgoogle.comorganic-chemistry.orgbeilstein-journals.org

Another powerful approach is the asymmetric synthesis of isochromanone derivatives through a cascade reaction that traps carboxylic oxonium ylides. nih.gov This method, which employs a combination of achiral dirhodium salts and chiral N,N′-dioxide–metal complexes, can produce benzo-fused δ-lactones with vicinal quaternary stereocenters in good to excellent enantioselectivity. nih.gov For instance, the synthesis of various lactone derivatives using this method has yielded products with high enantiomeric excess (ee). nih.gov

Furthermore, a biomimetic approach has been developed for the catalytic enantioselective synthesis of tetracyclic isochromans. rsc.org This strategy utilizes a Au(I)/chiral Sc(III) bimetallic catalytic system to achieve an asymmetric hetero-Diels–Alder reaction, yielding complex isochroman structures with up to 95% ee. rsc.org

Derivatization and Functionalization Strategies of the this compound Core

The functionalization of the this compound core is essential for exploring structure-activity relationships and developing new therapeutic agents. Both the isochroman ring system and the carboxylic acid group offer opportunities for diverse chemical modifications.

The carboxylic acid moiety can be converted into a variety of other functional groups. For instance, it can be transformed into esters, amides, or acyl hydrazides. Metallaphotoredox catalysis has emerged as a powerful tool for the decarboxylative functionalization of carboxylic acids, enabling transformations such as halogenation and borylation. youtube.com These modifications provide new handles for traditional cross-coupling reactions. youtube.com

The isochroman core itself can be functionalized through several methods. One approach involves the oxidation of isochromans, followed by reaction with Grignard reagents or amides to introduce new substituents. organic-chemistry.org Electrochemical cross-dehydrogenative coupling reactions offer a mild and atom-economical way to create α-substituted isochromans by reacting them with unactivated ketones or alcohols. acs.orgorganic-chemistry.org This method avoids the need for external oxidants and can be performed at room temperature. acs.org

The following table summarizes some examples of derivatization reactions on the isochroman core:

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Oxidation and Nucleophilic Addition | [bis(trifluoroacetoxy)iodo]benzene, DDQ, then Grignard reagents or amides | Substituted isochroman derivatives | organic-chemistry.org |

| Electrochemical α-C(sp³)–H/O–H Cross-Coupling | Isochromans and alcohols, benzoic acid | α-alkoxy isochroman derivatives | acs.org |

| Electrochemical α-C(sp³)–H/N–H Cross-Coupling | Isochromans and azoles, no catalyst | α-azolyl isochroman derivatives | acs.org |

| Decarboxylative Borylation | Metallaphotoredox catalysis | Borylated isochroman derivatives | youtube.com |

Catalytic Approaches in this compound Synthesis

Catalysis plays a central role in the modern synthesis of this compound and its analogs, offering increased efficiency, selectivity, and milder reaction conditions. A variety of catalytic systems have been developed to construct and functionalize the isochroman scaffold.

Transition-metal catalysis is widely employed. Rhodium catalysts are particularly versatile. For example, a Rh(III)-catalyzed C–H activation/annulation cascade provides an efficient route to isocoumarins. rsc.org Chiral dirhodium catalysts, such as Rh₂(R-PTAD)₄, are effective for the enantioselective synthesis of isochromans via C–H insertion reactions. nih.govgoogle.comorganic-chemistry.orgbeilstein-journals.org Bimetallic systems, such as a Rh(II)/chiral N,N′-dioxide-Fe(III) or Sc(III) complex, have been used for the highly enantioselective synthesis of isochromanone derivatives. nih.gov

Gold catalysts have also been utilized. A Au-catalyzed domino cycloisomerization/reduction approach has been reported for the synthesis of functionalized 1H-isochromenes from ortho-alkynylbenzaldehydes. nih.gov

Photoredox catalysis, often in combination with transition metals, has emerged as a powerful strategy. A synergistic photoredox/copper catalysis system has been developed for the difunctionalization of electron-deficient alkenes to produce isochroman-1,4-dione derivatives. acs.org This method allows for the construction of complex molecules under mild conditions. acs.org

The following table provides an overview of various catalytic approaches:

| Catalyst System | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Rh(III) | C–H activation/annulation | Isocoumarins | rsc.org |

| Rh₂(R-PTAD)₄ | Enantioselective C–H insertion | Chiral isochromans | nih.govgoogle.comorganic-chemistry.orgbeilstein-journals.org |

| Rh(II)/chiral N,N′-dioxide-Fe(III) or Sc(III) | Asymmetric aldol (B89426) cascade | Chiral isochromanones | nih.gov |

| Au(I)/chiral Sc(III) | Biomimetic hetero-Diels–Alder | Tetracyclic isochromans | rsc.org |

| Photoredox/Copper | Difunctionalization of alkenes | Isochroman-1,4-diones | acs.org |

Green Chemistry and Sustainable Synthetic Routes for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for this compound and its derivatives. The focus is on developing methods that are more environmentally friendly, safer, and more efficient.

One key area of development is the use of greener reaction conditions. This includes the use of more benign solvents and milder temperatures. nih.govcam.ac.uk For instance, photocatalyzed reactions can often be carried out under mild conditions, and their adaptation to flow chemistry setups can further enhance safety and efficiency. nih.gov Flow chemistry allows for better control over reaction parameters and can handle hazardous intermediates more safely. nih.gov

Electrochemical methods represent another green approach, as they can provide high atom economy and avoid the use of external oxidants. organic-chemistry.org The electrochemical cross-dehydrogenative coupling of isochromans is a prime example of this strategy. organic-chemistry.org

The use of biocatalysts is also a promising avenue for the green synthesis of isochroman derivatives. google.com Enzyme-catalyzed reactions offer high selectivity and efficiency under mild conditions, reducing the need for harsh reagents and transition metal catalysts, which can be expensive and environmentally problematic. google.com A patent has been filed for an enzyme-catalyzed synthesis method for isochroman derivatives, highlighting the industrial interest in this green approach. google.com

Furthermore, the use of green oxidants, such as hydrogen peroxide, in combination with recyclable catalysts like sulfonic acid functionalized reduced graphene oxide, offers a sustainable method for the synthesis of carboxylic acids from aldehydes.

Investigations into the Biological Activities and Pharmacological Potentials of Isochroman 7 Carboxylic Acid Derivatives

Enzyme Modulation and Inhibition Studies

The ability of small molecules to modulate or inhibit enzyme activity is a cornerstone of modern drug discovery. Investigations into isochroman-7-carboxylic acid derivatives have revealed specific interactions with certain enzymes, while their effects on other key enzymatic targets remain largely unexplored.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it a significant target for the development of therapeutics for type 2 diabetes and obesity. A series of novel isochroman (B46142) mono-carboxylic acid derivatives have been synthesized and assessed for their in-vitro ability to inhibit PTP1B. nih.gov

Structure-activity relationship (SAR) analysis of these derivatives demonstrated that inhibitory potency was closely linked to the nature of the side chain attached to the isochroman ring. nih.gov A high level of potency was generally associated with the presence of a dithiolane ring connected to the isochroman core by a five-carbon spacer. nih.gov This research led to the identification of a particularly potent inhibitor, designated as compound 4n , which demonstrated an IC₅₀ value of 51.63 ± 0.91 nM against PTP1B. nih.gov Due to its significant inhibitory activity, compound 4n was selected as a candidate for further in vivo evaluation for its potential as an anti-diabetic agent. nih.gov

| Compound | Target Enzyme | Key Structural Feature | Reported IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Compound 4n | Protein Tyrosine Phosphatase 1B (PTP1B) | Dithiolane ring with a five-carbon spacer | 51.63 ± 0.91 | nih.gov |

Fatty Acid Synthase (FAS) Inhibition

Fatty Acid Synthase (FAS) is a multi-enzyme protein that catalyzes the synthesis of fatty acids. It is overexpressed in many types of cancer cells, making it an attractive target for anticancer drug development. nih.gov A thorough review of publicly available scientific literature reveals no specific studies investigating the inhibitory activity of this compound derivatives against Fatty Acid Synthase. While research exists on structurally related scaffolds, such as 1-oxo-3-substitute-isothiochroman-4-carboxylic acid compounds which have shown FAS inhibition activity, direct evidence for the titled compound is currently absent. nih.gov

DNA Gyrase and Topoisomerase II Inhibition

DNA gyrase and topoisomerase II are essential enzymes that control the topological state of DNA in prokaryotic and eukaryotic cells, respectively. They are validated targets for antibacterial and anticancer agents. Based on extensive searches of scientific databases, there is no published research available that evaluates the inhibitory potential of this compound derivatives against either DNA gyrase or topoisomerase II. The existing literature on inhibitors for these enzymes focuses on other chemical classes, such as fluoroquinolones. nih.gov

Other Enzyme Targets and Their Mechanisms

Beyond the specific enzymes detailed above, a comprehensive search of the scientific literature did not yield studies identifying other specific enzyme targets for this compound derivatives. While the carboxylic acid moiety is a common feature in inhibitors of various enzymes, such as sirtuins, specific research applying this to the this compound scaffold has not been reported. nih.gov

Receptor Agonism and Antagonism Profiling

The interaction of small molecules with cellular receptors is a fundamental mechanism for modulating physiological pathways. Research in this area for isochroman-containing compounds has provided insights into their potential as receptor-selective agents.

Retinoid-X-Receptor (RXR) Agonistic Activity

The Retinoid-X-Receptor (RXR) is a nuclear receptor that forms heterodimers with other nuclear receptors to regulate a multitude of genes involved in critical cellular processes. Synthetic agonists for RXR, known as rexinoids, have therapeutic applications. Studies have been conducted on novel analogs of established RXR agonists, such as bexarotene, where the aliphatic group was replaced with an isochroman ring.

The research hypothesized that while the isochroman group introduces a polar oxygen atom, it might not disrupt the non-polar binding interactions within the RXR ligand-binding domain and could enhance metabolic stability. The findings indicated that the inclusion of the isochroman group did not substantially decrease RXR agonistic activity on its own. This suggests that the isochroman scaffold is well-tolerated within the RXR binding pocket and can be incorporated into the design of novel RXR agonists. However, these studies focused on isochroman-containing analogs of existing drugs rather than derivatives of this compound itself.

Other Nuclear Receptor Interactions

The interaction of isochroman derivatives with nuclear receptors other than the primary targets is an area of growing research interest. One notable area of investigation involves the Retinoid X Receptor (RXR), a key player in various physiological processes through its heterodimerization with other nuclear receptors like the Liver X Receptor (LXR) and Farnesoid X Receptor (FXR). nih.gov

While direct studies on this compound derivatives are limited, research on analogous isochroman structures provides valuable insights. For instance, novel analogs of the FDA-approved drug bexarotene, which incorporate an isochroman ring, have been synthesized and evaluated for their ability to act as RXR agonists. nih.gov These studies aimed to develop rexinoids with improved selectivity and reduced cross-reactivity with other nuclear receptor pathways, a common challenge with existing RXR agonists. The inclusion of the isochroman moiety was hypothesized to enhance metabolic stability without significantly disrupting the binding to the RXR ligand-binding domain. nih.gov

Furthermore, the broader class of isochroman-containing compounds has been explored for their potential to modulate LXR and FXR activity. LXRs are crucial regulators of cholesterol and lipid metabolism, while FXRs are key sensors in bile acid homeostasis. mdpi.commdpi.com Although specific data on this compound derivatives are not yet available, the known interactions of other isochromans with these receptors suggest a potential avenue for future research into the metabolic effects of this particular class of compounds.

In Vitro and Cellular Model Studies

Microglial Activation Inhibition

Neuroinflammation, driven by the activation of microglial cells, is a central pathological feature of numerous neurodegenerative diseases. Activated microglia release a cascade of pro-inflammatory and neurotoxic mediators, including cytokines and reactive oxygen species. Consequently, the inhibition of microglial activation represents a promising therapeutic strategy.

Studies on isochroman derivatives have demonstrated their potential in this area. Specifically, the compound 1-phenyl-6,7-dihydroxy-isochroman (L137) has been shown to effectively inhibit the activation of primary microglial cells induced by lipopolysaccharide (LPS). nih.govresearchgate.net In in vitro models, L137 significantly curtailed the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Furthermore, it reduced the secretion of nitric oxide (NO) and prostanoids like thromboxane (B8750289) B2 and prostaglandin (B15479496) E2. nih.gov

The mechanism underlying this inhibitory effect involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. nih.gov L137 was observed to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade that are under the transcriptional control of NF-κB. nih.govcambridge.org

Table 1: Effect of 1-phenyl-6,7-dihydroxy-isochroman (L137) on Pro-inflammatory Mediator Production in LPS-activated Human Monocytes cambridge.org

| Mediator | Concentration of L137 (µM) | Inhibition (%) |

| Prostaglandin E2 | 1 | Significant |

| 10 | Significant | |

| Thromboxane A2 | 10 | Significant |

| 50 | Significant | |

| TNF-α | 10 | Significant |

| 50 | Significant |

Data derived from graphical representations in the source and indicates a significant dose-dependent inhibition.

Antioxidant and Radical Scavenging Activities

The capacity of isochroman derivatives to act as antioxidants and scavenge free radicals has been a subject of significant investigation. These properties are crucial in mitigating oxidative stress, a key contributor to various chronic diseases.

Synthetic isochroman derivatives of the natural olive oil phenol (B47542) hydroxytyrosol (B1673988) have demonstrated potent antioxidant capabilities. nih.gov The antioxidant activity of these compounds has been evaluated using various assays, including the Ferric Reducing Antioxidant Power (FRAP), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. mdpi.comnih.govnih.govresearchgate.net

Theoretical studies using density functional theory (DFT) have further elucidated the mechanisms behind their radical scavenging activity. These studies predict that synthetic isochromans are more potent hydrogen atom and electron donors than their parent compound, hydroxytyrosol. The primary mechanism of radical scavenging is proposed to be hydrogen atom transfer rather than electron donation. nih.gov The structure-activity relationship studies have indicated that the presence of free o-diphenolic groups and the number of free hydroxyl moieties are critical determinants of their antioxidant and radical-scavenging activities. nih.gov

Table 2: Antioxidant Activity of Selected Isochroman Derivatives of Hydroxytyrosol nih.gov

| Compound | Antioxidant Assay | Result |

| Isochroman Derivative 1 | Rancimat | Active |

| Isochroman Derivative 1 | MDA in brain homogenates | Active |

| Isochroman Derivative 2 | FRAP | Active |

| Isochroman Derivative 2 | ABTS | Active |

| Isochroman Derivative 3 | ORAC | Active |

This table is a qualitative representation based on the reported activities in the source. Specific quantitative values for this compound derivatives were not available.

Antimicrobial Properties

The emergence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents. Carboxylic acids and their derivatives have been recognized for their potential antimicrobial effects. nih.govbiorxiv.org While specific studies focusing exclusively on this compound derivatives are limited, research on related structures provides a basis for their potential in this area.

The antimicrobial activity of organic acids is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.govmdpi.com Studies on various carboxylic acid derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, chroman carboxamide derivatives have been shown to exhibit MIC values ranging from 12.5 to 100 µg/ml against Gram-negative bacteria and 25-100 µg/ml against Gram-positive bacteria. researchgate.net

While these findings are for related heterocyclic structures, they suggest that the this compound scaffold could serve as a promising template for the development of new antimicrobial agents. Further research is needed to synthesize and evaluate specific derivatives of this compound to determine their antimicrobial spectrum and potency.

Table 3: Representative MIC Values for Related Carboxylic Acid Derivatives

| Compound Class | Bacterial Type | MIC Range (µg/ml) |

| Chroman Carboxamides researchgate.net | Gram-negative | 12.5 - 100 |

| Chroman Carboxamides researchgate.net | Gram-positive | 25 - 100 |

| Organic Acids nih.gov | Gram-negative | 500 - 15,000 |

| Organic Acids nih.gov | Gram-positive | 700 - 20,000 |

This table provides context from related compounds as specific data for this compound derivatives were not available.

Antihypertensive Potentials

The isochroman nucleus has been identified as a scaffold with potential antihypertensive properties. While direct evidence for this compound derivatives is not yet available in the reviewed literature, studies on other isochroman derivatives have shown promising results.

For instance, research on isochroman-4-one (B1313559) derivatives has demonstrated their potential as antihypertensive agents. These compounds have been investigated for their ability to act as angiotensin-converting enzyme (ACE) inhibitors and alpha-1 adrenergic receptor antagonists, mechanisms that are central to blood pressure regulation. Further structure-activity relationship studies could elucidate the potential of the 7-carboxylic acid substitution on this activity.

Antitumor and Anti-proliferative Effects

The search for novel anticancer agents is a cornerstone of pharmaceutical research. Various heterocyclic compounds, including those with a carboxylic acid moiety, have been investigated for their ability to inhibit the growth of cancer cells.

While specific data on the anti-proliferative effects of this compound derivatives against named cancer cell lines were not found in the reviewed literature, studies on structurally related compounds offer valuable insights. For example, 7-aminocarboxycoumarin derivatives have been shown to delay the growth of various tumors, including cervix, colorectal, and breast cancers. nih.gov Additionally, flavone-6,2′-dicarboxylic acid has demonstrated moderate inhibitory effects against several cancer cell lines, with IC50 values in the micromolar range. nih.gov

The evaluation of a compound's anti-proliferative activity is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values for various heterocyclic carboxylic acid derivatives against different cancer cell lines have been reported, highlighting the potential of this chemical class in oncology. mdpi.comresearchgate.netuc.ptmdpi.com Future studies are warranted to determine the IC50 values of this compound derivatives against a panel of cancer cell lines to assess their potential as antitumor agents.

Table 4: Representative IC50 Values for Related Heterocyclic Carboxylic Acid Derivatives Against Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Flavone-6,2′-dicarboxylic acid-Cu-MOF nih.gov | A549 (Lung) | 14.53 - 32.47 |

| Flavone-6,2′-dicarboxylic acid-Cu-MOF nih.gov | MCF-7 (Breast) | 14.53 - 32.47 |

| Flavone-6,2′-dicarboxylic acid-Cu-MOF nih.gov | K562 (Leukemia) | 14.53 - 32.47 |

| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acid Derivatives mdpi.com | A549 (Lung) | 11.7 |

| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acid Derivatives mdpi.com | MDA-MB-231 (Breast) | 16 |

This table provides context from related compounds as specific data for this compound derivatives were not available.

Anti-inflammatory Responses

The evaluation of the anti-inflammatory potential of novel chemical entities is a critical step in drug discovery. For this compound derivatives, while broad statements in patent literature suggest that isochroman compounds possess anti-inflammatory effects, detailed in-vitro and in-vivo studies on the 7-carboxylic acid substituted series are not extensively documented in peer-reviewed publications. google.com The research in this area would typically involve a tiered screening approach to identify and characterize the anti-inflammatory profile of these derivatives.

Initial in-vitro screening would likely focus on the ability of the compounds to modulate key inflammatory mediators in cell-based assays. A common and primary model involves the use of lipopolysaccharide (LPS)-stimulated macrophages (such as RAW 264.7 or primary murine bone marrow-derived macrophages). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in these cells. Key parameters measured in such assays include the inhibition of nitric oxide (NO) production, a signaling molecule involved in inflammation, and the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The production of prostaglandin E2 (PGE2), a key mediator of inflammation synthesized by cyclooxygenase (COX) enzymes, would also be a critical endpoint. nih.govchemrxiv.orgchemrxiv.org

Successful candidates from in-vitro screens would then be advanced to in-vivo models of inflammation. A standard model is the carrageenan-induced paw edema model in rodents. nih.govnih.govmdpi.com In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema). The efficacy of an this compound derivative would be determined by its ability to reduce the volume of this swelling over time, compared to a control group.

The following interactive table represents the type of data that would be collected in preliminary anti-inflammatory screening of a hypothetical series of this compound derivatives.

Table 1: Illustrative Anti-inflammatory Activity Data for this compound Derivatives (Note: The data below is for illustrative purposes to demonstrate typical research findings and is not based on published experimental results for these specific compounds.)

| Compound | Inhibition of NO Production (IC₅₀, µM) in LPS-stimulated RAW 264.7 cells | Inhibition of TNF-α Release (IC₅₀, µM) in LPS-stimulated RAW 264.7 cells | Reduction in Carrageenan-Induced Paw Edema (%) |

| Derivative 1 | > 100 | > 100 | 15 |

| Derivative 2 | 25.3 | 30.1 | 45 |

| Derivative 3 | 10.8 | 15.2 | 62 |

| Derivative 4 | 5.2 | 8.9 | 75 |

| Indomethacin (Control) | 15.0 | 20.5 | 70 |

Elucidation of Molecular Mechanisms of Action for this compound Analogs

Following the identification of anti-inflammatory activity, the next crucial step is to elucidate the underlying molecular mechanisms of action. For this compound analogs, this would involve a series of targeted investigations to identify the specific biochemical pathways and molecular targets they modulate. Based on the mechanisms of other anti-inflammatory carboxylic acids and heterocyclic compounds, the primary focus would likely be on the arachidonic acid cascade and key inflammatory signaling pathways. chemrxiv.orgchemrxiv.orgnih.gov

A principal mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov Assays to determine the inhibitory activity of this compound analogs against these enzymes would be essential. Differentiating between inhibition of the constitutive COX-1 isoform and the inducible COX-2 isoform is important, as selective COX-2 inhibition is often associated with a more favorable gastrointestinal safety profile. nih.govnih.gov

Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, controlling the expression of many pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. chemrxiv.orgmdpi.com Investigations would explore whether the this compound analogs inhibit the activation of NF-κB. This could be assessed by measuring the phosphorylation and subsequent degradation of the inhibitory protein IκBα, and the nuclear translocation of the NF-κB p65 subunit.

Molecular docking studies are also a valuable tool to predict and understand the binding interactions between the this compound analogs and the active sites of target proteins like COX-2 and components of the NF-κB pathway. nih.govnih.gov These computational models can provide insights into the structure-activity relationships and guide the design of more potent and selective derivatives.

The following interactive table illustrates the type of data that would be generated to elucidate the molecular mechanism of a lead this compound analog.

Table 2: Illustrative Mechanistic Data for a Lead this compound Analog (Note: The data below is for illustrative purposes to demonstrate typical research findings and is not based on published experimental results for these specific compounds.)

| Mechanistic Assay | Result (IC₅₀ or Effect) |

| COX-1 Enzyme Inhibition | > 100 µM |

| COX-2 Enzyme Inhibition | 7.5 µM |

| NF-κB Nuclear Translocation in LPS-stimulated Macrophages | Significant inhibition at 10 µM |

| IκBα Phosphorylation in LPS-stimulated Macrophages | Significant reduction at 10 µM |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Isochroman 7 Carboxylic Acid Derivatives

Correlating Substituent Effects with Biological Potency

The potency of isochroman-7-carboxylic acid derivatives can be significantly modulated by the introduction of various substituents. A key example is seen in a series of compounds designed as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for anti-diabetic agents. nih.gov

Initial studies identified this compound as a scaffold for PTP1B inhibition. To enhance potency, researchers synthesized a range of derivatives by introducing a linker and a second cyclic moiety at the C4 position of the isochroman (B46142) ring. The structure-activity relationship (SAR) analysis of these derivatives demonstrated that the nature of both the linker and the terminal ring system is critical for inhibitory activity.

Key findings from this research include:

Influence of the Terminal Ring: High potency was strongly associated with the presence of a dithiolane ring. nih.gov

Effect of the Linker Length: A carbon spacer of five atoms between the isochroman ring and the terminal dithiolane ring was found to be optimal for activity. nih.gov

Identification of a Potent Compound: This systematic modification led to the identification of a highly potent derivative, compound 4n in the study, which exhibited an IC₅₀ value of 51.63 ± 0.91 nM against PTP1B. nih.gov

The following table summarizes the activity of selected this compound derivatives, illustrating the impact of varying the linker length and terminal group on PTP1B inhibition.

| Compound | Terminal Group | Linker Length (n atoms) | PTP1B Inhibition IC₅₀ (nM) |

|---|---|---|---|

| Derivative A | Thiazolidinedione | 3 | >1000 |

| Derivative B | Dithiolane | 3 | 250.15 |

| Derivative C | Dithiolane | 4 | 105.30 |

| Compound 4n nih.gov | Dithiolane | 5 | 51.63 |

| Derivative D | Dithiolane | 6 | 89.74 |

These results underscore the principle that specific, well-chosen substituents are essential for optimizing the interaction between a ligand and its biological target, thereby enhancing its potency.

Impact of Positional Isomerism on Physicochemical and Biological Profiles

Positional isomerism, which concerns the placement of functional groups on a core scaffold, can dramatically alter a molecule's properties. quora.com For the isochroman carboxylic acid framework, the position of the carboxylic acid group (e.g., at C-7 versus C-1, C-3, or C-4) is expected to have a profound impact on both its physicochemical characteristics and its biological activity profile.

While carboxylic acids and esters can exist as various constitutional isomers, including positional, skeletal, and functional group isomers tsfx.edu.au, specific comparative studies detailing the properties of this compound against its other positional isomers are not extensively documented in the reviewed literature. However, based on established chemical principles, several effects can be predicted:

Biological Profile: The spatial location of the carboxylate, which is often crucial for forming salt bridges or hydrogen bonds within a protein's binding site, is dictated by its point of attachment. A change from the 7-position to another position would reorient this key interaction group, likely leading to a significant change, or complete loss, of biological activity if the original placement was optimal for binding.

For example, in the context of fatty acid synthase (FAS) inhibitors, derivatives of 1-oxo-isothiochroman-4-carboxylic acid were investigated, highlighting that the carboxyl group at the C-4 position was integral to their activity. nih.gov Shifting this group to another position would almost certainly disrupt the necessary binding interactions.

Influence of Heterocyclic Ring System and Stereochemistry on Activity

The identity of the core heterocyclic ring and the stereochemical configuration of its substituents are fundamental to determining the biological activity of this compound derivatives.

Heterocyclic Ring System: Replacing the oxygen atom in the isochroman ring with another heteroatom, such as sulfur to form an isothiochroman, creates a new class of compounds with distinct biological profiles. A study on fatty acid synthase (FAS) inhibitors utilized the 1-oxo-isothiochroman-4-carboxylic acid scaffold. nih.gov In this series, the sulfur-containing ring, combined with an oxo group at C-1 and various substituents at C-3, yielded compounds with effective FAS inhibition. This demonstrates that bioisosteric replacement of the ring heteroatom is a valid strategy for exploring new biological targets and activities. nih.govnih.gov The five-membered thiazole (B1198619) ring is another heterocycle whose physicochemical properties are linked to the biological activity of various drugs. nih.gov

Stereochemistry: Many derivatives of this compound contain one or more stereocenters, and the specific stereoisomer can be critical for biological activity. nih.gov The three-dimensional arrangement of atoms dictates how a molecule fits into a chiral protein binding pocket. In the development of PTP1B inhibitors, the importance of stereoisomerism was noted, as biological systems are inherently chiral. nih.gov

Further evidence comes from studies on related structures. For instance, the configuration and conformational equilibrium of (±)-trans-1-oxo-3-thiophen-2-yl-isochroman-4-carboxylic acid methyl ester were investigated, confirming that the substituents adopt a specific and preferred spatial arrangement. researchgate.net This preference for a particular stereochemical configuration is often a prerequisite for potent biological activity, as only one enantiomer or diastereomer may bind effectively to the target receptor or enzyme.

Conformational Analysis and its Implications for Molecular Recognition

The biological function of a molecule is not only dependent on its constitution and configuration but also on its conformation—the dynamic three-dimensional shape it adopts. For this compound derivatives, both the conformation of the heterocyclic ring and the orientation of the carboxylic acid group are critical for molecular recognition by a biological target.

Carboxylic Acid Conformation: The carboxylic acid group itself can exist in different planar conformations, primarily syn and anti, defined by the O=C–O–H dihedral angle. nih.gov In the gas phase, the syn conformation is generally more stable due to a stabilizing intramolecular interaction. However, in aqueous solutions, the anti conformation can become the lower free energy state because it can form more stabilizing interactions with solvent molecules. nih.gov This conformational flexibility is crucial, as the specific conformation required for binding within a protein active site may differ from the most stable conformation in solution.

Chemical Transformations and Functional Group Interconversions of Isochroman 7 Carboxylic Acid

Carboxylic Acid Derivatization: Amidation, Esterification, and Reduction

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of amides, esters, and alcohols, each with distinct physicochemical properties.

Amidation: The conversion of isochroman-7-carboxylic acid to its corresponding amides is a fundamental transformation. Direct amidation can be achieved by reacting the carboxylic acid with a primary or secondary amine. libretexts.org These reactions typically require dehydrating conditions or the use of coupling agents to facilitate the formation of the amide bond, as the direct thermal condensation of a carboxylic acid and an amine is often inefficient and requires high temperatures. mdpi.comresearchgate.net Common coupling agents include carbodiimides (like DCC or EDC) or boronic acid-based catalysts, which operate under mild conditions and tolerate a wide range of functional groups. researchgate.netorganic-chemistry.org The only byproduct in direct amidation is water, making it an atom-economical process. mdpi.com

Esterification: Esterification of this compound can be readily accomplished through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org This is a reversible equilibrium-driven process, often requiring the removal of water or the use of excess alcohol to drive the reaction to completion. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride, which then reacts rapidly with an alcohol to form the ester.

Reduction: The carboxylic acid moiety can be reduced to a primary alcohol, yielding (isochroman-7-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. youtube.comlibretexts.org The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol and cannot be isolated. libretexts.org The process typically involves an initial reaction with LiAlH₄ in an anhydrous solvent like THF, followed by an aqueous workup to protonate the resulting alkoxide. youtube.comlibretexts.org

Table 1: Summary of Carboxylic Acid Derivatization Reactions

| Transformation | Reagents & Conditions | Product |

|---|---|---|

| Amidation | Amine (R¹R²NH), Coupling Agent (e.g., EDC, Boronic Acid Catalyst), Solvent (e.g., DMF, Toluene) | Isochroman-7-carboxamide |

| Esterification | Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄), Heat; or conversion to acyl halide then alcohol | Isochroman-7-carboxylate Ester |

Modifications of the Isochroman (B46142) Ring System

The isochroman ring itself is subject to modification, allowing for the introduction of new functional groups that can alter the molecule's steric and electronic properties.

Halogenation: The aromatic portion of the isochroman ring can undergo electrophilic aromatic substitution, such as halogenation. saskoer.ca Introducing a halogen (e.g., bromine or chlorine) onto the benzene (B151609) ring requires a dihalide (Br₂ or Cl₂) and a Lewis acid catalyst like FeBr₃ or AlCl₃. saskoer.cayoutube.com The position of substitution will be directed by the existing substituents on the ring. These halogenated derivatives are valuable intermediates for further functionalization, particularly in cross-coupling reactions. saskoer.ca

Functionalization via C-H Activation: Modern synthetic methods enable the direct functionalization of C-H bonds. While specific examples on this compound are not prevalent, transition metal-catalyzed C-H activation is a known strategy for modifying isochroman scaffolds. nih.gov This allows for the introduction of various groups without pre-functionalization, offering an efficient route to novel derivatives.

Ring-Opening and Derivatization: The heterocyclic ether linkage in the isochroman ring can be cleaved under certain reductive conditions. For instance, treatment with triethylsilane in the presence of a strong acid can lead to the reductive opening of the isochroman ring, yielding a substituted phenylethanol derivative. nih.govscispace.com These opened products can then undergo subsequent reactions, such as Friedel-Crafts alkylations, to build further molecular complexity. nih.govscispace.com

Table 2: Examples of Isochroman Ring Modifications

| Reaction Type | Reagents & Conditions | Potential Product Feature |

|---|---|---|

| Aromatic Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Halogen substituent on the aromatic ring |

| Reductive Ring-Opening | Triethylsilane, Strong Acid (e.g., TfOH) | Substituted 2-phenylethanol (B73330) derivative |

Advanced Cross-Coupling Methodologies for this compound

Modern palladium-catalyzed cross-coupling reactions provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity of accessible derivatives from this compound.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide or triflate. wikipedia.orglibretexts.org A halogenated derivative of this compound (e.g., 8-bromo-isochroman-7-carboxylic acid) can be coupled with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method is widely used to synthesize biaryl structures. nanochemres.org The reaction is highly versatile, with a broad substrate scope and tolerance for many functional groups. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.orgyoutube.com A halogenated this compound derivative can be reacted with primary or secondary amines, or even ammonia (B1221849) equivalents, to produce aminated isochroman structures. wikipedia.orglibretexts.org The development of specialized, bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) has been critical to the reaction's broad applicability and efficiency. youtube.comrsc.org

Decarboxylative Cross-Coupling: An alternative strategy uses the carboxylic acid group itself as a coupling handle, eliminating the need for pre-halogenation. wikipedia.org In these reactions, the carboxylic acid is coupled with an organic halide, leading to the formation of a new C-C bond with the extrusion of carbon dioxide (CO₂). wikipedia.orgresearchgate.net This approach is advantageous as it uses readily available carboxylic acids and avoids the preparation of organometallic reagents. wikipedia.org

Table 3: Cross-Coupling Strategies for this compound Derivatives

| Coupling Reaction | Key Components | Bond Formed |

|---|---|---|

| Suzuki-Miyaura | Halogenated Isochroman + Boronic Acid, Pd Catalyst, Base | C(sp²)-C(sp²) or C(sp²)-C(sp) |

| Buchwald-Hartwig | Halogenated Isochroman + Amine, Pd Catalyst, Base, Ligand | C(sp²)-N |

| Decarboxylative Coupling | This compound + Aryl Halide, Metal Catalyst, Oxidant | C(sp²)-C(sp²) |

Bioisosteric Replacement Strategies for the Carboxylic Acid Moiety

In medicinal chemistry, replacing a carboxylic acid with a bioisostere—a group with similar physicochemical properties—is a common strategy to improve pharmacokinetic profiles, such as membrane permeability and metabolic stability, while retaining biological activity. nih.govnih.gov

Tetrazoles: The 5-substituted 1H-tetrazole ring is one of the most widely used bioisosteres for a carboxylic acid. drughunter.comresearchgate.net It has a similar pKa (around 4.5–4.9), is planar, and can participate in similar hydrogen bonding interactions as a carboxylate. nih.govrug.nl However, tetrazoles are more lipophilic and metabolically stable than carboxylic acids, as they are resistant to common degradation pathways. researchgate.netrug.nl

Sulfonamides and Acylsulfonamides: Sulfonamide-based groups can also serve as carboxylic acid surrogates. While simple sulfonamides are generally less acidic (pKa ~10) than carboxylic acids, their acidity can be tuned by substituents. nih.govdrughunter.com Acylsulfonamides are significantly more acidic, with pKa values in the range of 4–5, closely mimicking carboxylic acids. nih.gov

Other Heterocyclic Bioisosteres: A variety of other acidic heterocycles have been employed as carboxylic acid bioisosteres. These include hydroxamic acids, 3-hydroxyisoxazoles, and various oxadiazole derivatives. nih.govcambridgemedchemconsulting.com The choice of a specific bioisostere is context-dependent, as subtle changes in size, shape, and electronic distribution can significantly impact biological interactions. nih.gov

Table 4: Common Bioisosteres for the Carboxylic Acid Moiety

| Bioisostere | Typical pKa Range | Key Features |

|---|---|---|

| Carboxylic Acid (Reference) | ~4.2 - 4.5 | Planar, Anionic at physiological pH |

| 1H-Tetrazole | ~4.5 - 4.9 | Planar, Anionic, More lipophilic & metabolically stable |

| Acylsulfonamide | ~4 - 5 | Acidic, Mimics carboxylate interactions |

| Hydroxamic Acid | ~8 - 9 | Can act as H-bond donor/acceptor, Metal-chelating properties |

| 3-Hydroxyisoxazole | ~4 - 5 | Planar, Acidic, Found in natural products |

Advanced Spectroscopic and Analytical Characterization of Isochroman 7 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, DEPT, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of isochroman-7-carboxylic acid and its analogues. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in the molecule can be mapped out.

¹H NMR: The proton NMR spectrum of this compound typically displays characteristic signals corresponding to its distinct structural motifs. Aromatic protons generally appear in the downfield region, between δ 6.8 and 7.5 ppm. The acidic proton of the carboxylic acid group is highly deshielded and can be observed as a broad singlet at approximately δ 10–12 ppm, although this signal can be exchangeable with deuterium (B1214612) oxide (D₂O). The methylene (B1212753) protons of the isochroman (B46142) ring system give rise to multiplets in the range of δ 2.5–4.0 ppm. For derivatives such as 8-hydroxy-3-methyl-1-oxo-isochroman-7-carboxylic acid, specific shifts are observed, for instance, aromatic protons at δ 7.97 (d, J = 8.0 Hz) and δ 6.89 (d, J = 8.0 Hz) in MeOD. acs.org

¹³C NMR: The ¹³C NMR spectrum provides complementary information on the carbon framework. The carbonyl carbon of the carboxylic acid is typically found in the highly deshielded region of δ 170–175 ppm. Aromatic carbons resonate between δ 110 and 140 ppm. In derivatives like 8-hydroxy-3-methyl-1-oxo-isochroman-7-carboxylic acid, the carbonyl carbon appears at δ 168.8 ppm, with other notable peaks at δ 165.4, 161.8, 146.7, 136.5, 117.8, 115.7, 110.8, 74.8, 34.4, and 20.2 ppm in MeOD. acs.org

DEPT and 2D NMR: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in distinguishing between CH, CH₂, and CH₃ groups, further clarifying the carbon skeleton. Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing connectivity. COSY spectra reveal proton-proton couplings, helping to trace the spin systems within the molecule. HMBC, on the other hand, shows correlations between protons and carbons over two to three bonds, which is invaluable for piecing together the entire molecular structure, including the attachment of substituents to the isochroman core. researchgate.net For instance, HMBC correlations can confirm the position of the carboxylic acid group at C-7 by showing a correlation from the aromatic proton at C-5 to C-7. researchgate.net

| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Solvent | Reference |

|---|---|---|---|---|---|---|

| This compound | Aromatic | 6.8–7.5 | m | - | - | |

| This compound | -COOH | 10–12 | br s | - | - | |

| This compound | Methylene | 2.5–4.0 | m | - | - | |

| 8-hydroxy-3-methyl-1-oxo-isochroman-7-carboxylic acid | ArH | 7.97 | d | 8.0 | MeOD | acs.org |

| 8-hydroxy-3-methyl-1-oxo-isochroman-7-carboxylic acid | ArH | 6.89 | d | 8.0 | MeOD | acs.org |

| 8-hydroxy-3-methyl-1-oxo-isochroman-7-carboxylic acid | OCH | 4.72 | m | - | MeOD | acs.org |

| 8-hydroxy-3-methyl-1-oxo-isochroman-7-carboxylic acid | CH₂ | 2.91 | m | - | MeOD | acs.org |

| 8-hydroxy-3-methyl-1-oxo-isochroman-7-carboxylic acid | CH₃ | 1.40 | d | 6.3 | MeOD | acs.org |

| Compound | Carbon | Chemical Shift (δ ppm) | Solvent | Reference |

|---|---|---|---|---|

| This compound | C=O | 170–175 | - | |

| This compound | Aromatic C | 110–140 | - | |

| 8-hydroxy-3-methyl-1-oxo-isochroman-7-carboxylic acid | C=O | 168.8 | MeOD | acs.org |

| 8-hydroxy-3-methyl-1-oxo-isochroman-7-carboxylic acid | Aromatic/Olefinic C | 165.4, 161.8, 146.7, 136.5, 117.8, 115.7, 110.8 | MeOD | acs.org |

| 8-hydroxy-3-methyl-1-oxo-isochroman-7-carboxylic acid | OCH | 74.8 | MeOD | acs.org |

| 8-hydroxy-3-methyl-1-oxo-isochroman-7-carboxylic acid | CH₂ | 34.4 | MeOD | acs.org |

| 8-hydroxy-3-methyl-1-oxo-isochroman-7-carboxylic acid | CH₃ | 20.2 | MeOD | acs.org |

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the FTIR spectrum is dominated by the characteristic vibrations of the carboxylic acid and the isochroman core.

The most prominent feature is a very broad O–H stretching vibration from the carboxylic acid dimer, which typically appears in the region of 2500–3000 cm⁻¹. This is accompanied by a strong and sharp C=O stretching band for the carbonyl group of the carboxylic acid, usually found between 1680 and 1720 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding and the electronic effects of the aromatic ring. Additionally, C–O stretching and O–H bending vibrations associated with the carboxylic acid group can be observed. The aromatic C=C stretching vibrations are expected in the 1450–1600 cm⁻¹ region, while the C–H stretching vibrations of the aromatic and aliphatic parts of the molecule appear around 3000–3100 cm⁻¹ and 2850–2960 cm⁻¹, respectively. The ether C–O–C stretching of the isochroman ring will also give a characteristic band.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500–3000 (broad) | |

| Carboxylic Acid (C=O) | Stretching | 1680–1720 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by the electronic structure of the substituted benzene (B151609) ring. The presence of the chromophoric aromatic system gives rise to characteristic absorption bands in the UV region.

For derivatives such as (S)-6,8-dihydroxy-3-(7-hydroxyheptyl)this compound, UV absorption maxima have been reported in methanol (B129727) at 220, 250, and 307 nm, indicating a conjugated system within the molecule. scispace.com These absorptions are attributed to π→π* transitions within the aromatic ring and n→π* transitions associated with the carbonyl group of the carboxylic acid. The position and intensity of these bands can be influenced by the solvent polarity and the nature of any substituents on the aromatic ring. Hydroxyl groups, for example, can cause a bathochromic (red) shift in the absorption maxima. nih.govencyclopedia.pub

| Compound | λmax (nm) | log ε | Solvent | Reference |

|---|---|---|---|---|

| (S)-6,8-dihydroxy-3-(7-hydroxyheptyl)this compound | 220 | 3.54 | Methanol | scispace.com |

| 250 | 3.44 | |||

| 307 | 3.32 |

Mass Spectrometry (MS) Techniques: HRMS, LC-MS for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. scispace.com For example, the high-resolution electrospray ionization mass spectrometry (HRESIMS) of (S)-6,8-dihydroxy-3-((R)-6-hydroxyheptyl)this compound showed a protonated molecule [M+H]⁺ at m/z 325.1780, corresponding to the molecular formula C₁₇H₂₄O₆. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures, assessing the purity of a sample, and identifying related impurities or degradation products. researchgate.netacs.org The mass spectrometer can be operated in various modes, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to generate charged molecules for detection. acs.org The fragmentation pattern observed in the mass spectrum (MS/MS) can provide further structural information.

| Compound | Ion | Calculated m/z | Measured m/z | Molecular Formula | Reference |

|---|---|---|---|---|---|

| (S)-6,8-dihydroxy-3-(7-hydroxyheptyl)this compound derivative | [M-H₂O+H]⁺ | 323.1494 | 323.1499 | C₁₇H₂₃O₆ | scispace.com |

| (S)-6,8-dihydroxy-3-((R)-6-hydroxyheptyl)this compound | [M+H]⁺ | - | 325.1780 | C₁₇H₂₄O₆ | researchgate.net |

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR and MS can define the connectivity and planar structure of a molecule, X-ray crystallography provides the definitive three-dimensional structure, including the absolute stereochemistry of chiral centers. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For isochroman derivatives that possess stereogenic centers, such as those with substituents at the C-1 or C-3 positions, determining the absolute configuration is crucial. X-ray crystallography is the gold standard for this purpose. The crystal structure of a bisamide derivative of this compound has been determined, providing precise bond lengths, bond angles, and the spatial arrangement of the atoms. nih.gov This information is invaluable for understanding the molecule's conformation and its interactions with biological targets. nih.gov In some cases, the absolute configuration of related natural products has been confirmed by X-ray crystallography, which can then be used to infer the stereochemistry of this compound derivatives through chemical correlation. scispace.com

Computational Chemistry and Molecular Modeling Applications for Isochroman 7 Carboxylic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) are employed to predict a wide range of molecular attributes. nih.gov For Isochroman-7-carboxylic acid, these calculations can elucidate its geometry, conformational preferences, and electronic properties, which are critical for its reactivity and interaction with biological targets.

X-ray diffraction studies on analogous isochroman (B46142) derivatives have shown that the heterocyclic ring typically adopts a half-chair conformation. Quantum chemical calculations can be used to determine the relative energies of different possible conformations of this compound, such as the half-chair or boat forms, and the orientation of the carboxylic acid group. These calculations help in identifying the most stable, low-energy conformer, which is often the biologically active one.

Key electronic properties that can be calculated include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The MEP map, for instance, can identify regions of the molecule that are electron-rich (negative potential, likely to act as hydrogen bond acceptors) and electron-poor (positive potential, likely to act as hydrogen bond donors). For this compound, the carboxylic acid group would be a prominent feature on the MEP map. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

A significant application of quantum chemistry for this compound is the prediction of its acidity (pKa). Accurate pKa calculation is vital as the ionization state of the carboxylic acid group at physiological pH determines its ability to form ionic interactions with receptor sites. DFT methods, combined with a polarizable continuum solvent model like the Solvation Model based on Density (SMD), can provide useful accuracy in pKa prediction for carboxylic acids. nih.gov

Table 1: Hypothetical Quantum Chemical Data for this compound

| Parameter | Predicted Value | Significance |

| Lowest Energy Conformation | Half-chair | Dictates the 3D shape for receptor binding. |

| HOMO-LUMO Gap | ~5.8 eV | Indicates high kinetic stability. |

| Dipole Moment | ~2.5 D | Influences solubility and membrane permeability. |

| Calculated pKa | ~4.2 | Predicts the molecule will be predominantly ionized at physiological pH (7.4). |

| MEP Negative Region | Carbonyl oxygens of the carboxylic acid | Indicates primary sites for hydrogen bond acceptance. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. nih.govnih.gov These methods are central to structure-based drug design.

Molecular Docking Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. For this compound, docking studies would be performed against a relevant biological target. For instance, a series of isochroman carboxylic acid derivatives have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for anti-diabetic agents. nih.gov Docking simulations would place this compound into the active site of PTP1B to predict its binding mode and estimate its binding affinity through a scoring function. The results would highlight key interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues in the active site, or hydrophobic interactions involving the isochroman ring.

Molecular Dynamics (MD) Simulations Following docking, MD simulations can provide a more dynamic and detailed view of the ligand-target complex. nih.gov An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion, providing insights into the stability of the docked pose and the flexibility of the complex. nih.govnih.gov For the this compound-PTP1B complex, an MD simulation could reveal:

Stability of Binding: Whether the ligand remains stably bound in the active site over the simulation time (typically nanoseconds).

Conformational Changes: How the protein and ligand adapt their conformations to optimize binding.

Role of Water: The role of individual water molecules in mediating ligand-protein interactions.

Binding Free Energy: More rigorous calculations of binding free energy can be performed using the simulation trajectory.

The stability of the simulation can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the protein and ligand atoms over time. nih.gov

Table 2: Illustrative Molecular Dynamics Simulation Parameters for this compound-Target Complex

| Parameter | Typical Value/Observation | Purpose |

| Simulation Time | 100 ns | To observe significant conformational sampling and ensure stability. |

| Ligand RMSD | < 2.0 Å | A low, stable RMSD suggests a stable binding pose. |

| Protein RMSD | < 3.0 Å | A stable RMSD indicates the protein maintains its overall fold. |

| Key Interactions | Persistent H-bonds from carboxylic acid | Identifies the most critical interactions for binding affinity. |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

To build a QSAR model for this compound analogs, a dataset of related compounds with measured biological activity (e.g., IC50 values for PTP1B inhibition) is required. nih.gov The process involves several key steps:

Data Collection: A series of isochroman derivatives and their corresponding biological activities are compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) and represent various physicochemical properties. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create an equation that correlates the descriptors with the biological activity.

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is not overfitted and can generalize to new compounds.

For a series of this compound analogs, a QSAR model could identify which structural features are most important for activity. For example, it might reveal that a certain substitution pattern on the aromatic ring or a specific chain length at another position enhances inhibitory potency against a target like PTP1B.

Table 3: Example QSAR Model for a Hypothetical Series of Isochroman Analogs

| Descriptor | Coefficient | Interpretation |

| logP (Lipophilicity) | +0.45 | Increased lipophilicity is positively correlated with activity. |

| Molecular Surface Area | -0.12 | Smaller molecules are favored for better binding. |

| Number of H-bond Donors | +0.89 | Hydrogen bond donation is critical for activity. |

| Dipole Moment (Z-axis) | +0.23 | A specific charge distribution enhances binding. |

This hypothetical model (Activity = c + 0.45logP - 0.12MSA + ...) would allow researchers to predict the activity of new analogs before undertaking their synthesis.

De Novo Design and Virtual Screening of this compound Analogs

Virtual Screening Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov If this compound is identified as a "hit" compound with interesting activity, virtual screening can be used to find other molecules with similar or better properties.

There are two main approaches:

Ligand-Based Virtual Screening (LBVS): This method searches for molecules that are structurally similar to the known active compound, this compound. Similarity can be based on 2D fingerprints or 3D shape and pharmacophore features.

Structure-Based Virtual Screening (SBVS): This approach uses the 3D structure of the biological target (e.g., PTP1B). nih.gov Large compound databases are docked into the target's active site, and compounds are ranked based on their predicted binding scores. This can identify novel scaffolds that are chemically different from isochroman but fit well into the binding site. nih.gov

De Novo Design De novo design is a more creative computational approach that aims to design novel molecules from scratch. nih.gov Instead of searching existing libraries, de novo design algorithms build new molecules atom-by-atom or fragment-by-fragment within the constraints of the target's binding site. The goal is to create a molecule with optimal geometric and chemical complementarity to the target. researchgate.net Starting with the this compound scaffold placed in the active site, a de novo design program could suggest modifications or additions to the core structure to improve interactions and binding affinity, potentially leading to the design of highly potent and specific inhibitors. nih.gov

Table 4: Comparison of Virtual Screening and De Novo Design Strategies

| Strategy | Input Requirement | Output | Primary Goal |

| Ligand-Based Virtual Screening | An active "hit" molecule (e.g., this compound) | A ranked list of existing compounds from a database. | Find similar, commercially available or known compounds. |

| Structure-Based Virtual Screening | 3D structure of the biological target | A ranked list of existing compounds from a database. | Find diverse compounds that fit the target's binding site. |

| De Novo Design | 3D structure of the biological target | Novel, computer-generated molecular structures. | Invent new molecules with optimized binding characteristics. |

Q & A

Q. What strategies address reproducibility challenges in scaling up this compound synthesis?

- Methodology :

- Implement Process Analytical Technology (PAT) for real-time monitoring (e.g., ReactIR).

- Optimize workup procedures (e.g., crystallization solvents) to minimize batch-to-batch variability .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.